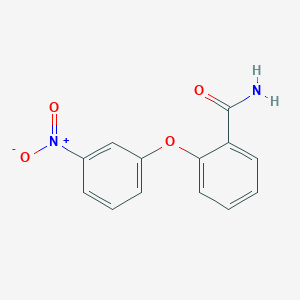

2-(3-Nitrophenoxy)benzamide

説明

2-(3-Nitrophenoxy)benzamide is a benzamide derivative featuring a 3-nitrophenoxy substituent at the 2-position of the benzamide core. Benzamides are a versatile class of compounds with diverse biological and chemical applications, ranging from pharmaceutical agents to intermediates in organic synthesis.

特性

IUPAC Name |

2-(3-nitrophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)15(17)18/h1-8H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDHVUMHRJETAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700042 | |

| Record name | 2-(3-Nitrophenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92961-23-4 | |

| Record name | 2-(3-Nitrophenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(3-Nitrophenoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-Nitrophenoxy)benzamide consists of a benzamide core substituted with a nitrophenoxy group. This specific arrangement is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

1. Anti-inflammatory Activity

Research has demonstrated that nitro-substituted benzamides, including derivatives similar to 2-(3-Nitrophenoxy)benzamide, exhibit significant anti-inflammatory properties. A study assessed the inhibitory effects of various nitro-benzamide derivatives on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Compounds similar to 2-(3-Nitrophenoxy)benzamide showed IC50 values ranging from 3.7 to 5.3 μM, indicating considerable anti-inflammatory potential without cytotoxic effects at tested concentrations .

| Compound | IC50 (μM) | Cytotoxicity |

|---|---|---|

| Compound 5 | 3.7 | None observed |

| Compound 6 | 5.3 | None observed |

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. In vitro studies have indicated that similar benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets for Alzheimer's disease treatment. The IC50 values for these activities were reported to range from 0.056 to 2.57 μM for AChE inhibition .

| Enzyme | Reference Compound IC50 (μM) | Test Compound IC50 (μM) |

|---|---|---|

| AChE | Donepezil: 0.046 | Varies: up to 2.57 |

| BACE1 | Quercetin: 4.89 | Varies: up to 87.31 |

3. Anticancer Activity

Preliminary studies suggest that compounds within the same class as 2-(3-Nitrophenoxy)benzamide may possess anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the efficacy of nitro-benzamide derivatives in various biological assays:

- Study on RAW264.7 Cells : Compounds were tested for their ability to reduce NO production in macrophages, demonstrating that modifications in the nitro group significantly influenced anti-inflammatory activity.

- Neuroprotective Effects : In studies targeting AChE and BACE1, certain derivatives showed promising results comparable to established inhibitors, suggesting potential for further development as neuroprotective agents.

Molecular Docking Studies

Molecular docking analyses have been employed to understand how 2-(3-Nitrophenoxy)benzamide interacts with its biological targets at a molecular level. These studies indicate that the compound binds effectively to the active sites of enzymes like iNOS, which is crucial for its anti-inflammatory activity .

科学的研究の応用

Antiviral Activity

One of the most significant applications of 2-(3-nitrophenoxy)benzamide derivatives is their potential as antiviral agents. Recent studies have highlighted the efficacy of related compounds in targeting deubiquitinase (DUB) enzymes, which play crucial roles in the life cycles of several viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2.

Case Study: DUB Inhibitors

A study published in 2021 synthesized a series of 4-(2-nitrophenoxy)benzamide derivatives and evaluated their antiviral activities. The results indicated that these compounds exhibited strong antiviral effects with IC50 values ranging from 10.22 to 44.68 μM against various viruses. The most potent compounds were identified for their effectiveness against specific viral strains, demonstrating a promising avenue for further drug development aimed at viral infections .

| Compound | Virus Targeted | IC50 (μM) |

|---|---|---|

| Compound 8c | Adenovirus | 10.22 |

| Compound 10b | SARS-CoV-2 | 44.68 |

| Compound 8 | HSV-1 | 15.50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-(3-nitrophenoxy)benzamide is essential for optimizing its antiviral properties. The SAR studies indicated that modifications to the nitrophenyl group significantly influenced the biological activity of the compounds. This insight can guide medicinal chemists in designing more effective derivatives with enhanced potency and reduced toxicity .

Antimicrobial Properties

Apart from its antiviral applications, compounds related to 2-(3-nitrophenoxy)benzamide have been investigated for their antimicrobial activities. Research has shown that nitro-containing compounds exhibit significant activity against various pathogens, including Heliobacter pylori and Clostridium difficile.

Case Study: Nitro-Heteroaromatic Agents

A study published in 2021 explored novel nitro-heteroaromatic antimicrobial agents derived from benzamide structures. These compounds demonstrated promising activity against a range of bacterial strains, highlighting the versatility of benzamide derivatives in combating infectious diseases .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitro compound A | H. pylori | 0.39 μg/mL |

| Nitro compound B | C. difficile | 0.012 μg/mL |

Drug Design and Development

The design and synthesis of new benzamide derivatives continue to be an active area of research in medicinal chemistry. The incorporation of various functional groups into the benzamide structure can lead to compounds with improved pharmacological profiles.

Case Study: Benzamide Derivatives

A study focusing on the synthesis of benzamide derivatives revealed that modifications could enhance solubility and biological activity, making them suitable candidates for further development as therapeutic agents . The incorporation of sulfonamide moieties into benzamides has been particularly noted for its effectiveness against carbonic anhydrases involved in ocular pressure regulation.

| Derivative | Modification | Biological Activity |

|---|---|---|

| Sulfonamide A | -COOH group addition | Inhibitor of carbonic anhydrase |

| Sulfonamide B | -NH2 group addition | Enhanced water solubility |

類似化合物との比較

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Variations and Electronic Effects

- 4-Nitro-N-(3-nitrophenyl)benzamide (): Structure: Contains nitro groups at both the 4-position of the benzamide and the 3-position of the aniline moiety. Synthesis: Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, highlighting the role of nitro groups in directing reactivity .

- 2-({3-Nitrobenzylidene}amino)benzamide (): Structure: Features a Schiff base linkage (imine group) between the benzamide and 3-nitrobenzaldehyde. Properties: The conjugated system may enhance UV absorption and redox activity, relevant for photochemical or catalytic applications. Molecular weight: 269.26 g/mol .

Bioactive Benzamide Derivatives

- Sigma Receptor-Binding Benzamides (): Example: Radioiodinated benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide). Comparison: The absence of a nitro group in these derivatives suggests that electron-donating groups (e.g., methoxy) may optimize receptor binding, whereas nitro groups could alter selectivity.

- GPR35 Agonists (): Example: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives. Activity: EC₅₀ values as low as 0.041 μM for GPR35 activation, with druglikeness confirmed via Lipinski’s rule . Contrast: The tetrazole ring introduces hydrogen-bonding capabilities absent in 2-(3-nitrophenoxy)benzamide, which may influence target engagement.

- Antimicrobial/Anticancer 2-Azetidinone Derivatives (): Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide. Activity: Potent antimicrobial agent with IC₅₀ values in the micromolar range against MCF7 breast cancer cells .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。